Fmoc-L-Homoarginine Hydrochloride Salt
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Overview
Description
Fmoc-L-Homoarginine Hydrochloride Salt is a chemical compound with the molecular formula C22H26N4O4.ClH. It is commonly used in peptide synthesis due to its protective properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Homoarginine Hydrochloride Salt typically involves the protection of the amino group of L-homoarginine with the Fmoc group. This can be achieved by reacting L-homoarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Homoarginine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of free L-homoarginine .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Homoarginine Hydrochloride Salt is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of peptides and proteins, allowing for the sequential addition of amino acids .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine
In medicine, this compound is utilized in the development of peptide-based therapeutics. It is used to synthesize peptides that can act as drugs or drug delivery agents .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-L-Homoarginine Hydrochloride Salt involves the protection of the amino group of L-homoarginine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Arginine Hydrochloride Salt: Similar to Fmoc-L-Homoarginine Hydrochloride Salt but with a different side chain.
Fmoc-L-Lysine Hydrochloride Salt: Another Fmoc-protected amino acid with a different side chain.
Fmoc-L-Ornithine Hydrochloride Salt: Similar structure but with a shorter side chain.
Uniqueness
This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific peptides and proteins that require the presence of homoarginine residues .
Properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMGZUUYMRKGJ-FYZYNONXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675910 |
Source
|
Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208174-14-5 |
Source
|
Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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